molecular formula C11H16ClN3O3 B3088505 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride CAS No. 1185310-12-6

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Cat. No.: B3088505
CAS No.: 1185310-12-6
M. Wt: 273.71 g/mol
InChI Key: MJHBMBSYHUJYMM-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride typically involves a multi-step process. One common synthetic route includes the nitration of 2-(piperidin-3-ylmethoxy)-pyridine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration reactions and subsequent purification steps to isolate the compound in its hydrochloride form.

Chemical Reactions Analysis

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine moiety may interact with biological receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can be compared with other similar compounds, such as:

    2-(Piperidin-3-ylmethoxy)-pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-Nitro-2-(morpholin-4-ylmethoxy)-pyridine: Contains a morpholine ring instead of a piperidine ring, which can affect its chemical and biological properties.

Properties

IUPAC Name

3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBMBSYHUJYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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